molecular formula C14H22NO2+ B2718412 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 214046-76-1

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2718412
CAS No.: 214046-76-1
M. Wt: 236.33 g/mol
InChI Key: IRWSLTSAQIJKQL-CQSZACIVSA-O
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Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 1-Isopropyl-6,7-dimethoxyisoquinoline hydrochloride
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific isopropyl and dimethoxy substitutions, which confer distinct chemical properties and reactivity compared to its analogs. These unique features make it valuable for specific research applications and potential therapeutic uses .

Properties

CAS No.

214046-76-1

Molecular Formula

C14H22NO2+

Molecular Weight

236.33 g/mol

IUPAC Name

(1R)-6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-2-ium

InChI

InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3/p+1/t14-/m1/s1

InChI Key

IRWSLTSAQIJKQL-CQSZACIVSA-O

Isomeric SMILES

CC(C)[C@@H]1C2=CC(=C(C=C2CC[NH2+]1)OC)OC

SMILES

CC(C)C1C2=CC(=C(C=C2CCN1)OC)OC.Cl

Canonical SMILES

CC(C)C1C2=CC(=C(C=C2CC[NH2+]1)OC)OC

solubility

not available

Origin of Product

United States

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